methyl 1-trityl-1H-imidazole-4-carboxylate physical and chemical properties
methyl 1-trityl-1H-imidazole-4-carboxylate physical and chemical properties
An In-Depth Technical Guide to Methyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-trityl-1H-imidazole-4-carboxylate is a sterically hindered imidazole derivative of significant interest in synthetic organic chemistry and medicinal chemistry. The bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens offers unique reactivity and stability, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents and bioactive molecules. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed synthesis protocol, spectroscopic characterization, and insights into its potential applications.
Molecular Identity and Structure
Methyl 1-trityl-1H-imidazole-4-carboxylate is characterized by a central imidazole ring, which is an aromatic five-membered heterocycle containing two nitrogen atoms.[1][2] The key features of its structure are:
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The Imidazole Core : A planar, aromatic heterocycle that is a common motif in many natural products and pharmacologically active compounds.[1]
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The Trityl (Triphenylmethyl) Group : A large, sterically demanding protecting group attached to the N1 position of the imidazole ring. This group is known for its stability under many reaction conditions but can be removed under acidic conditions.
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The Methyl Carboxylate Group : An ester functional group at the C4 position of the imidazole ring, which serves as a handle for further chemical modifications.
It is important to note that the CAS number 33791-03-8 is sometimes incorrectly associated with this compound. However, that number is correctly assigned to Dicyclopentadienyl Acrylate.[3][4][5]
Structural Diagram
Caption: Figure 1: Structure of Methyl 1-trityl-1H-imidazole-4-carboxylate
Physical and Chemical Properties
Direct experimental data for methyl 1-trityl-1H-imidazole-4-carboxylate is not widely published. However, its properties can be reliably inferred from its constituent parts and data from closely related analogues like 1-trityl-1H-imidazole-4-carboxylic acid and other imidazole esters.
| Property | Inferred Value/Characteristic | Rationale & References |
| Molecular Formula | C₂₄H₂₀N₂O₂ | Derived from its structure. Related compounds have similar elemental compositions.[6][7] |
| Molecular Weight | 368.43 g/mol | Calculated based on the molecular formula. The related carbaldehyde has a MW of 338.41 g/mol .[6] |
| Appearance | White to off-white solid | The parent acid, 1-trityl-1H-imidazole-4-carboxylic acid, is a solid.[8][9] |
| Melting Point | Estimated >180 °C | The related 1-trityl-1H-imidazole-4-carbaldehyde has a melting point of 180-190°C.[7] Esterification is unlikely to lower this significantly. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Chloroform, EtOAc, MeCN). Insoluble in water. | The large, nonpolar trityl group dominates the molecule's solubility profile. Imidazole itself is water-soluble, but the trityl group confers hydrophobicity.[2][10] |
| Stability | Stable under neutral and basic conditions. Labile to strong acids (cleavage of the trityl group). | The trityl group is a well-known acid-labile protecting group. |
| Storage | Store in a cool, dry place, sealed in dry, room temperature conditions are often recommended for related compounds.[8] | To prevent hydrolysis of the ester and degradation. |
Synthesis and Reaction Pathways
The most direct and logical synthesis of methyl 1-trityl-1H-imidazole-4-carboxylate is through the esterification of its corresponding carboxylic acid, 1-trityl-1H-imidazole-4-carboxylic acid.
Proposed Synthesis Workflow
Caption: Figure 2: Proposed Synthesis of Methyl 1-trityl-1H-imidazole-4-carboxylate
Detailed Experimental Protocol (Fischer-Esterification)
This protocol is based on standard esterification methods and is expected to be effective for this substrate.
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Dissolution : Dissolve 1-trityl-1H-imidazole-4-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both solvent and reagent.
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Catalysis : Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reaction : Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating increases the reaction rate to achieve equilibrium faster.
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Quenching and Neutralization : After cooling, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
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Extraction : Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers.
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Washing and Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure methyl ester.
Spectroscopic and Analytical Characterization
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¹H NMR :
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Trityl Protons : A complex multiplet in the aromatic region (approx. 7.20-7.50 ppm) integrating to 15 hydrogens.
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Imidazole Protons : Two singlets in the aromatic region (approx. 7.50-8.00 ppm), corresponding to the protons at the C2 and C5 positions.
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Methyl Protons : A sharp singlet around 3.80-3.90 ppm, integrating to 3 hydrogens, characteristic of a methyl ester.[11]
-
-
¹³C NMR :
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Trityl Carbons : Multiple signals in the aromatic region (approx. 125-145 ppm) and a quaternary carbon signal for the central carbon of the trityl group.
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Imidazole Carbons : Signals for the C2, C4, and C5 carbons of the imidazole ring.
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Carbonyl Carbon : A signal in the downfield region (approx. 160-165 ppm), characteristic of an ester carbonyl.
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Methyl Carbon : A signal around 52 ppm for the methyl group of the ester.
-
-
Infrared (IR) Spectroscopy :
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C=O Stretch : A strong, sharp absorption band around 1720-1730 cm⁻¹, indicative of the ester carbonyl group.
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C-O Stretch : A strong band in the 1250-1300 cm⁻¹ region.
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Aromatic C-H and C=C Stretches : Bands corresponding to the trityl and imidazole rings.
-
-
Mass Spectrometry (MS) :
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Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 368.43).
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Major Fragment : A prominent peak at m/z = 243, corresponding to the stable triphenylmethyl (trityl) cation [C(Ph)₃]⁺, which is a characteristic fragmentation pattern for trityl-containing compounds.[12]
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Applications in Research and Drug Development
The unique structural features of methyl 1-trityl-1H-imidazole-4-carboxylate make it a versatile building block in several areas:
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Pharmaceutical Synthesis : The imidazole nucleus is a core component of many drugs.[1] This compound can serve as a protected intermediate for the synthesis of more complex molecules, where the ester group can be further modified (e.g., through hydrolysis, amidation, or reduction) after other synthetic steps have been performed. The trityl group protects the N1 position during these transformations. For instance, related imidazole esters are used in the synthesis of antihypertensive drugs like Olmesartan.[13][14]
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Medicinal Chemistry : It can be used as a starting material for creating libraries of novel imidazole derivatives for screening as potential therapeutic agents.
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Organic Synthesis : The compound is a useful tool for researchers exploring the chemistry of substituted imidazoles.
Conclusion
Methyl 1-trityl-1H-imidazole-4-carboxylate is a valuable, albeit not widely commercialized, chemical intermediate. Its properties are largely dictated by the interplay between the stable, bulky trityl protecting group and the reactive methyl ester functionality on the aromatic imidazole core. Understanding its inferred properties, logical synthesis from its parent carboxylic acid, and expected analytical characteristics provides researchers with the necessary foundation to effectively utilize this compound in the design and synthesis of novel molecules for drug discovery and materials science.
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PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233. [Link]
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PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510. [Link]
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ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
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PubChem. Dicyclopentenyloxyethyl acrylate | C15H20O3 | CID 93359. [Link]
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